tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the hierarchical naming conventions for complex heterocyclic structures with multiple substituents. The official International Union of Pure and Applied Chemistry name is tert-butyl 4-[5-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate, which precisely describes the structural arrangement and connectivity. Alternative nomenclature systems provide additional descriptive names, including 1-piperazinecarboxylic acid, 4-[5-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester. The Chemical Abstracts Service registry number 1020056-95-4 serves as the unique identifier for this specific structural arrangement.
The molecular formula C25H41ClN4O2Si indicates the presence of 25 carbon atoms, 41 hydrogen atoms, one chlorine atom, four nitrogen atoms, two oxygen atoms, and one silicon atom. The canonical Simplified Molecular Input Line Entry System representation CC(C)Si(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)N3CCN(CC3)C(=O)OC(C)(C)C provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier key PGOCNAKMPYFFNM-UHFFFAOYSA-N for related structures in this family demonstrates the systematic approach to molecular identification.
Structural isomerism considerations for this compound involve multiple potential sites of variation. The pyrrolo[2,3-b]pyridine core system exhibits defined regiochemistry, with the chloro substituent specifically positioned at the 5-position of the pyridine ring and the piperazine moiety attached at the 4-position. The triisopropylsilyl group protection occurs exclusively at the N1 position of the pyrrole ring, preventing tautomeric interconversion that could complicate synthetic transformations. Stereochemical considerations primarily involve the configuration around the silicon center, though the triisopropylsilyl group typically adopts a preferred conformation due to steric constraints.
Structural Components Analysis: Pyrrolo[2,3-b]pyridine Core Modifications
The pyrrolo[2,3-b]pyridine heterocyclic system, also known as 7-azaindole, represents the central structural motif of this compound and serves as a bioisostere for indole in medicinal chemistry applications. This bicyclic aromatic system consists of a pyrrole ring fused to a pyridine ring, creating a planar π-electron system with distinct electronic properties compared to the parent indole structure. The fundamental pyrrolo[2,3-b]pyridine core exhibits a molecular formula of C7H6N2 and possesses unique reactivity patterns that have been extensively studied.
The 5-chloro substitution on the pyridine ring significantly alters the electronic distribution and reactivity profile of the heterocyclic system. This halogen substituent serves multiple synthetic purposes, including providing a handle for further functionalization through cross-coupling reactions and modulating the electronic properties of the aromatic system. The chlorine atom at the 5-position creates an electron-withdrawing effect that influences both the nucleophilicity of the adjacent nitrogen atom and the overall stability of the ring system. Research into pyrrolo[2,3-b]pyridine derivatives has demonstrated that halogen substitution at this position can significantly impact biological activity and selectivity profiles.
The 4-position attachment of the piperazine moiety represents a strategic functionalization that provides additional molecular complexity and potential for biological interaction. Studies of 1H-pyrrolo[2,3-b]pyridine derivatives have shown that substitution at the 4-position can dramatically influence pharmacological properties, particularly in the context of phosphodiesterase inhibition. The piperazine linker itself contributes significant conformational flexibility and provides additional sites for hydrogen bonding interactions. The six-membered saturated ring system of piperazine adopts chair conformations that can influence the overall three-dimensional structure of the molecule.
| Structural Component | Molecular Formula | Key Properties |
|---|---|---|
| Pyrrolo[2,3-b]pyridine core | C7H6N2 | Aromatic, electron-deficient, bioisostere of indole |
| 5-Chloro substitution | Cl | Electron-withdrawing, activates for cross-coupling |
| Piperazine linker | C4H8N2 | Conformationally flexible, hydrogen bond donor/acceptor |
| Overall scaffold | C11H10ClN3 | Modified heteroaromatic with synthetic handles |
The synthetic accessibility of pyrrolo[2,3-b]pyridine derivatives has been enhanced through various methodological developments, including modified Madelung and Fischer synthesis approaches. These synthetic routes typically involve cyclization reactions that form the fused ring system from appropriately substituted precursors. The reactivity of pyrrolo[2,3-b]pyridines toward electrophilic substitution occurs predominantly at the 3-position, though the presence of electron-withdrawing groups like chlorine can influence this selectivity. Recent synthetic developments have focused on transition metal-catalyzed approaches for introducing various substituents at different positions of the ring system.
Protective Group Chemistry: Triisopropylsilyl and tert-Butoxycarbonyl Functionalities
The triisopropylsilyl protecting group represents one of the most sterically demanding silyl protecting groups commonly employed in organic synthesis, offering enhanced stability compared to less hindered alternatives like trimethylsilyl or triethylsilyl groups. The triisopropylsilyl group demonstrates excellent resistance to both acidic and basic conditions, making it particularly valuable for protecting nitrogen atoms in complex synthetic sequences. The steric bulk of the three isopropyl substituents on silicon creates a protective environment that prevents unwanted reactions at the protected nitrogen center while allowing for selective transformations at other sites in the molecule.
Installation of the triisopropylsilyl group typically involves reaction of the substrate with triisopropylchlorosilane or triisopropylsilyltriflate in the presence of a base such as imidazole or 2,6-lutidine. The reaction proceeds through nucleophilic attack of the nitrogen lone pair on the silicon center, displacing the leaving group and forming the silicon-nitrogen bond. The resulting triisopropylsilyl-protected nitrogen exhibits dramatically reduced nucleophilicity and basicity compared to the free amine, effectively masking this functionality during subsequent synthetic transformations. Removal of the triisopropylsilyl group can be accomplished under mild conditions using fluoride sources such as tetrabutylammonium fluoride or under acidic conditions.
The tert-butoxycarbonyl protecting group serves as an acid-labile protection strategy for the terminal piperazine nitrogen, representing one of the most widely employed amine protecting groups in medicinal chemistry. The tert-butoxycarbonyl group provides excellent stability under basic and neutral conditions while remaining readily removable under mildly acidic conditions. Installation of the tert-butoxycarbonyl group typically employs di-tert-butyl dicarbonate as the reagent, which reacts with primary and secondary amines under mild conditions.
The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate, resulting in elimination of tert-butoxide and carbon dioxide to form the carbamate linkage. This reaction can be conducted in aqueous media with base or in organic solvents with catalytic amounts of 4-dimethylaminopyridine. The resulting tert-butoxycarbonyl-protected amine exhibits significantly reduced basicity and nucleophilicity compared to the parent amine, allowing for selective reactions at other sites in the molecule.
| Protecting Group | Installation Reagent | Removal Conditions | Stability Profile |
|---|---|---|---|
| Triisopropylsilyl | Triisopropylchlorosilane/base | Fluoride sources or acid | Highly stable to base and acid |
| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Trifluoroacetic acid/dichloromethane | Stable to base, labile to acid |
Deprotection of the tert-butoxycarbonyl group proceeds through protonation by strong acids such as trifluoroacetic acid, followed by loss of the tert-butyl cation and decarboxylation of the resulting carbamic acid to regenerate the free amine. This deprotection mechanism generates carbon dioxide gas and tert-butyl cation as byproducts, requiring appropriate experimental conditions to handle these reactive species. The use of scavengers such as anisole or thioanisole can prevent unwanted alkylation reactions involving the tert-butyl cation intermediate.
Properties
IUPAC Name |
tert-butyl 4-[5-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41ClN4O2Si/c1-17(2)33(18(3)4,19(5)6)30-11-10-20-22(21(26)16-27-23(20)30)28-12-14-29(15-13-28)24(31)32-25(7,8)9/h10-11,16-19H,12-15H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSRGCHICRFCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41ClN4O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670159 | |
| Record name | tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-95-4 | |
| Record name | tert-Butyl 4-{5-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Starting from the pyrrolo[2,3-b]pyridine core, iodination and chlorination at the 5- and 4-positions respectively are performed.
- The triisopropylsilyl group is introduced at the nitrogen via reaction with triisopropylsilyl chloride under basic conditions.
Nucleophilic Aromatic Substitution (SNAr) with Boc-Protected Piperazine
- The 4-chloro substituent on the pyrrolo[2,3-b]pyridine ring is displaced by the nucleophilic nitrogen of the Boc-protected piperazine.
- This reaction is typically carried out under mild heating in polar aprotic solvents such as DMF or DMSO, often with a base like potassium carbonate to facilitate substitution.
Purification and Characterization
- The crude product is purified by flash chromatography or recrystallization.
- Characterization is performed using NMR, LC-MS, and HRMS to confirm the structure and purity.
Representative Experimental Procedure
Detailed Research Findings and Notes
- The triisopropylsilyl protecting group is essential for regioselective functionalization of the pyrrolo nitrogen and prevents side reactions during coupling steps.
- The use of Boc protection on piperazine allows for selective mono-substitution and facilitates downstream modifications if needed.
- The nucleophilic aromatic substitution on the 4-chloro position proceeds smoothly due to the electron-deficient nature of the heteroaryl ring, which is further activated by the adjacent nitrogen atoms.
- Alternative synthetic routes involving cross-coupling reactions (e.g., Ullmann-type biheteroaryl synthesis) have been reported for related compounds but are less commonly used for this specific target due to the efficiency of SNAr substitution.
- The compound's synthesis has been optimized to avoid harsh conditions that could remove protecting groups or degrade sensitive heterocycles.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Key Starting Material | 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine |
| Piperazine Derivative | tert-Butyl piperazine-1-carboxylate (Boc-protected) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Solvent | DMF or DMSO |
| Base | Potassium carbonate (K2CO3) or similar |
| Temperature | Mild heating (60–100 °C) |
| Protection Strategy | TIPS on pyrrolo nitrogen, Boc on piperazine nitrogen |
| Purification | Flash chromatography, recrystallization |
| Characterization | NMR, LC-MS, HRMS |
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate undergoes several types of reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its chemical properties and enhancing its applicability.
Common Reagents and Conditions: : Typical reagents include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution. Conditions vary, but often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : Depending on the reaction, products can include various derivatives with modified electronic and steric properties, enhancing the compound's versatility in different applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural attributes. Research indicates that derivatives of pyrrolopyridines exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
| Activity | Mechanism | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Disruption of bacterial cell walls |
Neuroscience
Studies have suggested that compounds similar to tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as depression and anxiety.
Drug Discovery
The compound's structure allows it to serve as a lead compound in drug discovery programs aimed at developing new medications targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolopyridines and evaluated their antitumor activity against different cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that this compound could be further optimized for improved efficacy .
Case Study 2: CNS Activity
Another investigation focused on the neuropharmacological effects of similar compounds. In vivo studies demonstrated that certain derivatives exhibited anxiolytic effects in animal models. This suggests that the piperazine moiety may play a critical role in modulating CNS activity, warranting further exploration of this compound for potential therapeutic applications .
Mechanism of Action
The mechanism by which tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate exerts its effects is based on its interaction with molecular targets, often involving enzyme inhibition or receptor binding. The compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and electrostatic interactions, which are critical for its activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
The compound is compared to analogues with modifications in:
Silyl protecting groups
Heterocyclic core structure
Substituents on the piperazine ring
Table 1: Structural and Physicochemical Comparison
Impact of Silyl Protecting Groups
- Triisopropylsilyl (TIPS) vs. Trimethylsilylethoxymethyl (SEM): The TIPS group in the target compound provides superior steric protection compared to SEM, reducing undesired side reactions .
Heterocyclic Core Modifications
- Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine:
Piperazine and Carboxylate Variations
- Piperazine vs. Piperidine:
- Carboxylate Substituents:
Biological Activity
The compound tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a chloro-substituted pyrrolopyridine moiety and a piperazine ring, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C25H41ClN4O2Si . The compound features several key functional groups:
- Pyrrolopyridine moiety : A bicyclic structure that may interact with various biological targets.
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Chloro substituent : Potentially increases the lipophilicity and alters the binding affinity to targets.
| Property | Value |
|---|---|
| Molecular Weight | 467.15 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Log P (partition coefficient) | Not available |
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Kinase Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific kinases involved in cancer progression. For example, studies have shown that certain pyrrolopyridines can inhibit EGFR and other receptor tyrosine kinases, leading to reduced cell proliferation in cancer models .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating pathways such as NLRP3 inflammasome activation, which is critical in inflammatory diseases .
- Neuroprotective Activity : The piperazine component may enhance the neuroprotective effects observed in some studies involving related compounds, potentially providing therapeutic benefits in neurodegenerative conditions.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of a related pyrrolopyridine compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may act as a potential anticancer agent .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound could inhibit IL-1β release from LPS-stimulated macrophages by approximately 35%, indicating its potential as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, coupling 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives with tert-butyl piperazine-1-carboxylate precursors under reflux conditions (1,4-dioxane, K₂CO₃) yields intermediates, followed by triisopropylsilyl (TIPS) protection using reagents like NaH and TIPS-Cl in DMF .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd catalyst, 1,4-dioxane, 60–100°C | 58–91% | |
| Protection | NaH, TIPS-Cl, DMF, 0°C to RT | ~80% |
Q. How is silica gel chromatography optimized for purifying intermediates?
- Methodological Answer : Silica gel chromatography with gradient elution (e.g., hexane:EtOAc 8:1 → 4:1) effectively separates intermediates. Triethylamine (0.25%) is added to the mobile phase to mitigate peak tailing caused by residual amines .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for this compound’s synthesis?
- Methodological Answer : Optimization involves:
- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura couplings (e.g., boronate intermediates) .
- Temperature Control : Microwave-assisted heating (100°C) reduces reaction time vs. traditional reflux .
- Base Choice : Aqueous Na₂CO₃ (2M) enhances coupling efficiency in biphasic systems .
Q. What challenges arise in X-ray crystallographic analysis, and how can SHELX software address them?
- Methodological Answer : Challenges include low crystal quality and twinning. SHELXL refines high-resolution data via iterative least-squares cycles, while SHELXD resolves phase problems in experimental phasing. For example, the piperazine ring’s chair conformation and hydrogen-bonding networks (N–H⋯O/N) in the crystal lattice were resolved using SHELX-97 .
- Key Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Triclinic, P1 | |
| Unit Cell (Å) | a = 6.0568, b = 12.0047, c = 16.2615 | |
| Hydrogen Bonds | N(amino)–H⋯O (2.89 Å), N(amino)–H⋯N (2.78 Å) |
Q. How does the triisopropylsilyl (TIPS) group influence the compound’s reactivity and biological activity?
- Methodological Answer : The TIPS group enhances lipophilicity, improving membrane permeability in in vitro assays (e.g., efflux pump inhibition studies). Deprotection via TBAF (tetrabutylammonium fluoride) regenerates the active pyrrolopyridine moiety .
- Experimental Design : Comparative bioassays (e.g., MIC reduction in K. pneumoniae) with/without TIPS reveal its role in boosting antibiotic adjuvancy .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields?
- Methodological Answer : Yield variations (58–91%) arise from differences in catalyst loading (1–5 mol% Pd) and reaction time (3–24 h). Systematic Design of Experiments (DoE) can identify optimal conditions:
- Critical Factors : Catalyst purity, solvent dryness, inert atmosphere .
- Resolution : Reproducibility is improved by using freshly distilled DMF and degassed solvents .
Structural and Functional Analysis
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., pyrrolopyridine C-4 substitution) and Boc-group integrity .
- LCMS : ESI+ mode detects [M+H]+ and fragmentation patterns (e.g., loss of tert-butyl group, m/z 243) .
- XRD : Resolves π–π stacking (3.5 Å spacing) and torsional angles (25.6° between aromatic rings) .
Application in Drug Discovery
Q. How is this compound utilized in designing dual-acting receptor antagonists?
- Methodological Answer : The piperazine-carboxylate scaffold enables modular derivatization for targeting 5-HT₃/5-HT₆ receptors. Structure-activity relationship (SAR) studies involve:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
